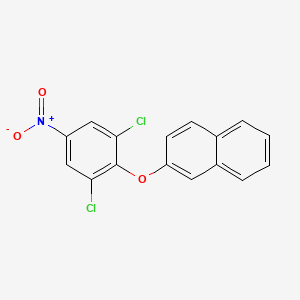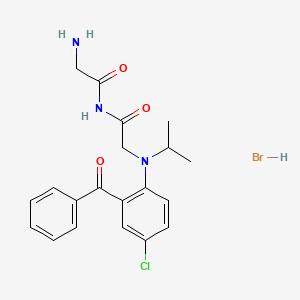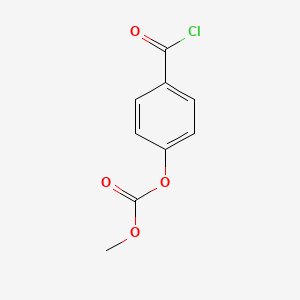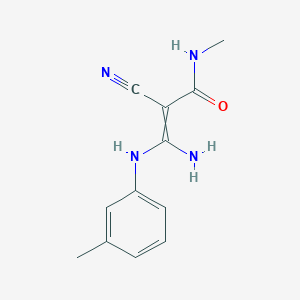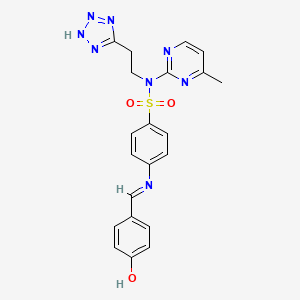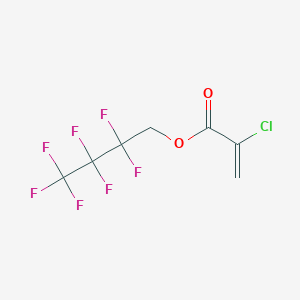
2,2,3,3,4,4,4-Heptafluorobutyl 2-chloroprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,4-Heptafluorobutyl 2-chloroprop-2-enoate is a fluorinated ester compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 2-chloroprop-2-enoate typically involves the esterification of 2-chloroprop-2-enoic acid with 2,2,3,3,4,4,4-heptafluorobutanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutyl 2-chloroprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles, resulting in the formation of addition products.
Polymerization: The compound can undergo polymerization reactions to form fluorinated polymers with unique properties.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Electrophiles: Halogens and other electrophilic species are used in addition reactions.
Catalysts: Acid catalysts such as sulfuric acid and p-toluenesulfonic acid are used in esterification reactions.
Major Products Formed
Substitution Products: Compounds with substituted chlorine atoms.
Addition Products: Compounds formed by the addition of electrophiles to the double bond.
Polymers: Fluorinated polymers with enhanced chemical and thermal stability.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4,4-Heptafluorobutyl 2-chloroprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated compounds and polymers.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants with enhanced chemical resistance.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl 2-chloroprop-2-enoate involves its interaction with molecular targets through its reactive functional groups. The ester and chloroprop-2-enoate moieties can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The fluorine atoms contribute to the compound’s hydrophobicity and chemical stability, making it suitable for applications requiring resistance to harsh conditions.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Similar in structure but with a methacrylate moiety instead of chloroprop-2-enoate.
2,2,3,3,4,4,4-Heptafluorobutyl acrylate: Contains an acrylate group instead of chloroprop-2-enoate.
2,2,3,3,4,4,4-Heptafluorobutylamine: An amine derivative with similar fluorinated properties.
Uniqueness
2,2,3,3,4,4,4-Heptafluorobutyl 2-chloroprop-2-enoate is unique due to its combination of a chloroprop-2-enoate moiety with a highly fluorinated butyl group. This combination imparts distinct chemical reactivity and stability, making it valuable for specialized applications in various fields.
Propiedades
Número CAS |
74359-14-1 |
|---|---|
Fórmula molecular |
C7H4ClF7O2 |
Peso molecular |
288.55 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,4-heptafluorobutyl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C7H4ClF7O2/c1-3(8)4(16)17-2-5(9,10)6(11,12)7(13,14)15/h1-2H2 |
Clave InChI |
SNTQAKVWVGWLDU-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(=O)OCC(C(C(F)(F)F)(F)F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




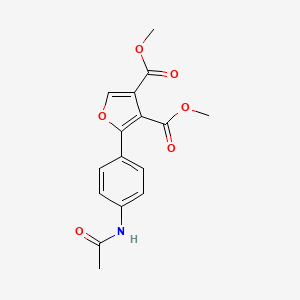
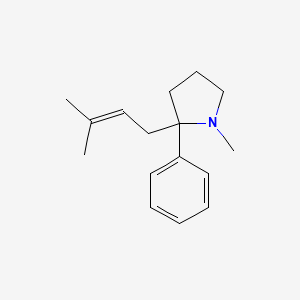
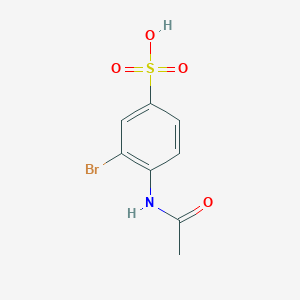

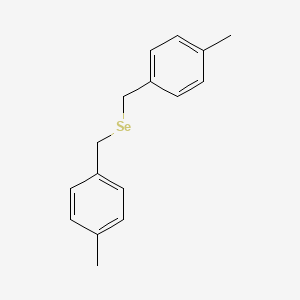
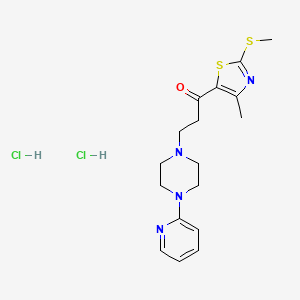
![1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide](/img/structure/B14434748.png)
